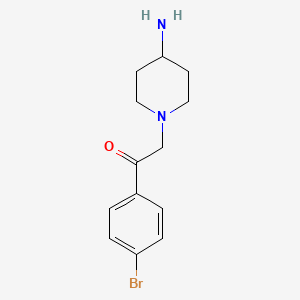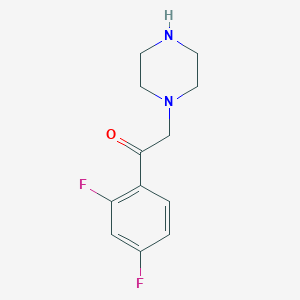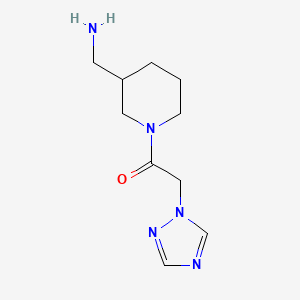![molecular formula C10H11ClN4 B1464983 {1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1250828-10-4](/img/structure/B1464983.png)
{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Descripción general
Descripción
Synthesis Analysis
While I couldn’t find the specific synthesis process for “{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine”, I found a related synthesis process for ketamine2. In this process, cyclohexanone reacts with 2-chlorophenyl magnesium bromide, followed by dehydration with an acidic ionic liquid. The resulting alkene is then oxidized to give a hydroxy ketone intermediate. This intermediate undergoes imination and rearrangement to produce ketamine2.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy2. These techniques provide information about the functional groups present in the molecule and their arrangement2.
Chemical Reactions Analysis
The chemical reactions involving “{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine” would likely depend on the reactivity of the 1,2,3-triazole ring and the 2-chlorophenyl group. Unfortunately, without specific studies on this compound, it’s difficult to predict its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. These properties can be predicted based on the structure of the compound and its functional groups.Aplicaciones Científicas De Investigación
-
Scientific Field: Pharmaceutical Chemistry
- Application : The compound “{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol” is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided .
- Results or Outcomes : The results or outcomes obtained from the use of this compound are not available .
-
Scientific Field: Medicinal Chemistry
- Application : Indole derivatives, which have a similar structure to the requested compound, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
- Methods of Application : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Scientific Field: Pharmaceutical Synthesis
- Application : The synthesis of ketamine, a compound used in both veterinary and human medicine, involves a similar compound to the one you mentioned .
- Methods of Application : The synthesis of ketamine has been done in five steps .
- Results or Outcomes : The results or outcomes of this synthesis are not provided .
-
Scientific Field: Drug Analysis
- Application : The compound is similar to “Ketamine Precursor A”, which has been found in most ketamine samples analyzed by DrugsData since March 2019 .
- Methods of Application : The presence of this compound in ketamine samples is detected through drug analysis .
- Results or Outcomes : The compound is not considered harmful, but it is a waste of mass and chemical. It is notably present in black market ketamine, but should not be present in commercial, pharmaceutical ketamine inside the United States or Europe .
-
Scientific Field: Pharmaceutical Synthesis
- Application : The compound is similar to a ketamine precursor used in a new and efficient protocol for the synthesis of ketamine .
- Methods of Application : The synthesis of ketamine has been done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .
- Results or Outcomes : The synthesis of ketamine using this method has several advantages, including high reaction yields and the use of commercially available and safe materials .
-
Scientific Field: Medicinal Chemistry
- Application : Indole derivatives, which have a similar structure to the requested compound, have shown diverse biological activities .
- Methods of Application : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Scientific Field: Drug Analysis
- Application : The compound is similar to “Ketamine Precursor A”, which has been found in most ketamine samples analyzed by DrugsData since March 2019 .
- Methods of Application : The presence of this compound in ketamine samples is detected through drug analysis .
- Results or Outcomes : The compound is not considered harmful, but it is a waste of mass and chemical. It is notably present in black market ketamine, but should not be present in commercial, pharmaceutical ketamine inside the United States or Europe .
-
Scientific Field: Pharmaceutical Synthesis
- Application : The compound is similar to a ketamine precursor used in a new and efficient protocol for the synthesis of ketamine .
- Methods of Application : The synthesis of ketamine has been done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .
- Results or Outcomes : The synthesis of ketamine using this method has several advantages, including high reaction yields and the use of commercially available and safe materials .
-
Scientific Field: Medicinal Chemistry
- Application : Indole derivatives, which have a similar structure to the requested compound, have shown diverse biological activities .
- Methods of Application : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for bioaccumulation. Without specific studies on “{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine”, it’s difficult to predict its safety and hazards.
Direcciones Futuras
The future directions for research on “{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine” would likely depend on its potential applications. If it shows promise in medicinal chemistry, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials.
I hope this information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!
Propiedades
IUPAC Name |
[1-[(2-chlorophenyl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-10-4-2-1-3-8(10)6-15-7-9(5-12)13-14-15/h1-4,7H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRMOJUWTKTMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464900.png)
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464901.png)
![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464902.png)
![1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464905.png)
![{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464909.png)
![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)
![[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464916.png)


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1464919.png)
![[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464920.png)
![[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464921.png)

![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine](/img/structure/B1464923.png)